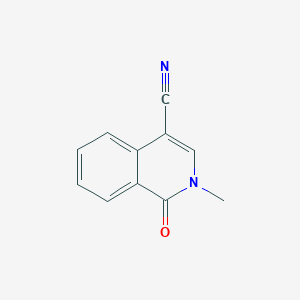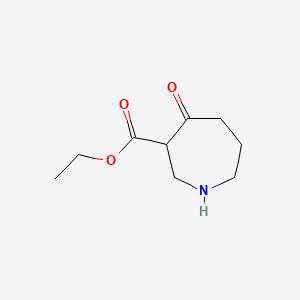
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in various fields of chemistry and biology.
準備方法
The synthesis of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves several steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and carboxylic acid groups. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The benzyloxycarbonyl group is then introduced using benzyl chloroformate under basic conditions.
化学反応の分析
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
科学的研究の応用
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
類似化合物との比較
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
- rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpiperidine-3-carboxylic acid
- rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-propylpiperidine-3-carboxylic acid
These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperidine ring. The differences in their chemical and biological properties highlight the unique characteristics of this compound .
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
(3R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
InChIキー |
YVKJHIKLYWBZCV-YPMHNXCESA-N |
異性体SMILES |
C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)


![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
amine](/img/structure/B15306190.png)


